
1-Propanone, 2-methyl-3-(1-piperidinyl)-1-(4-propylphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Propanone, 2-methyl-3-(1-piperidinyl)-1-(4-propylphenyl)- is an organic compound that belongs to the class of ketones. It features a piperidine ring, a propylphenyl group, and a methyl group attached to the propanone backbone. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanone, 2-methyl-3-(1-piperidinyl)-1-(4-propylphenyl)- typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.
Attachment of the Propylphenyl Group: This step involves the alkylation of a phenyl ring with a propyl group using reagents such as propyl bromide in the presence of a base.
Formation of the Ketone Backbone: The final step involves the formation of the propanone backbone through a Friedel-Crafts acylation reaction, where an acyl chloride reacts with the aromatic ring in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions, such as high-pressure hydrogenation for the piperidine ring formation and continuous flow reactors for the Friedel-Crafts acylation, to enhance yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
1-Propanone, 2-methyl-3-(1-piperidinyl)-1-(4-propylphenyl)- undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate.
Reduction: The ketone can be reduced to secondary alcohols using reducing agents such as sodium borohydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (chlorine, bromine) in the presence of a Lewis acid for halogenation.
Major Products
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding secondary alcohols.
Substitution: Nitro or halogenated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
1-Propanone, 2-methyl-3-(1-piperidinyl)-1-(4-propylphenyl)- has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Wirkmechanismus
The mechanism of action of 1-Propanone, 2-methyl-3-(1-piperidinyl)-1-(4-propylphenyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring and the ketone group may play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets would require detailed biochemical studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Propanone, 2-methyl-3-(1-piperidinyl)-1-phenyl-: Lacks the propyl group on the phenyl ring.
1-Propanone, 2-methyl-3-(1-pyrrolidinyl)-1-(4-propylphenyl)-: Contains a pyrrolidine ring instead of a piperidine ring.
1-Propanone, 2-methyl-3-(1-piperidinyl)-1-(4-methylphenyl)-: Has a methyl group instead of a propyl group on the phenyl ring.
Uniqueness
1-Propanone, 2-methyl-3-(1-piperidinyl)-1-(4-propylphenyl)- is unique due to the presence of the propyl group on the phenyl ring and the piperidine ring, which may confer distinct chemical and biological properties compared to its analogs.
Eigenschaften
CAS-Nummer |
64840-91-1 |
|---|---|
Molekularformel |
C18H27NO |
Molekulargewicht |
273.4 g/mol |
IUPAC-Name |
2-methyl-3-piperidin-1-yl-1-(4-propylphenyl)propan-1-one |
InChI |
InChI=1S/C18H27NO/c1-3-7-16-8-10-17(11-9-16)18(20)15(2)14-19-12-5-4-6-13-19/h8-11,15H,3-7,12-14H2,1-2H3 |
InChI-Schlüssel |
CQWKBCFFMYVYGI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=CC=C(C=C1)C(=O)C(C)CN2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


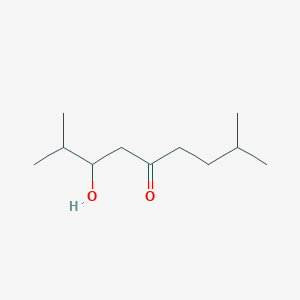
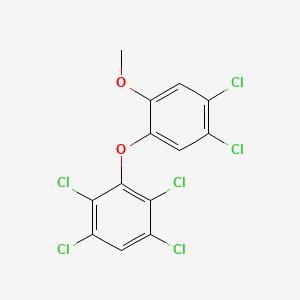
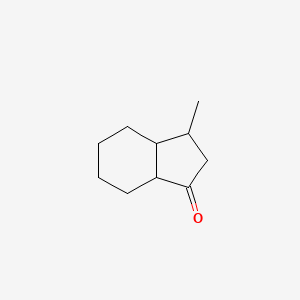
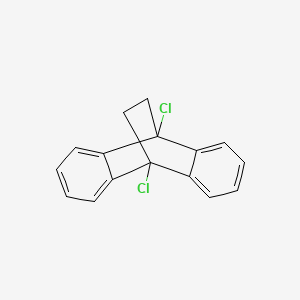
![2-Methoxy-4-{3-[(2-methylpropyl)amino]-3-oxoprop-1-en-1-yl}phenyl acetate](/img/structure/B14490808.png)


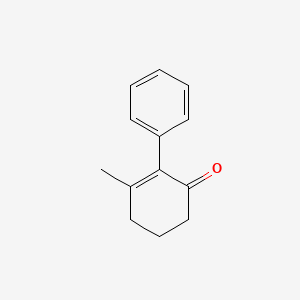
![Acetic acid;3-[ethyl(difluoro)silyl]propan-1-ol](/img/structure/B14490837.png)
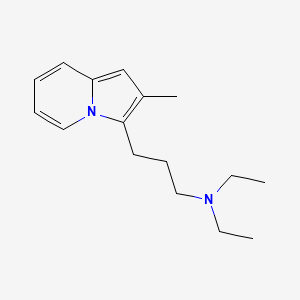

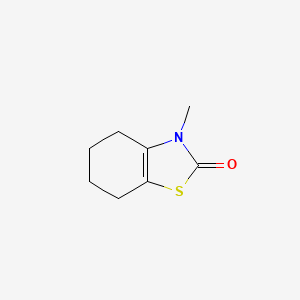
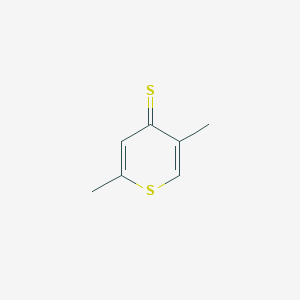
![3-[2-(Naphthalen-1-yl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14490878.png)
